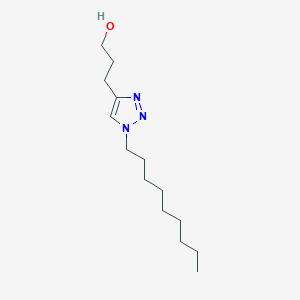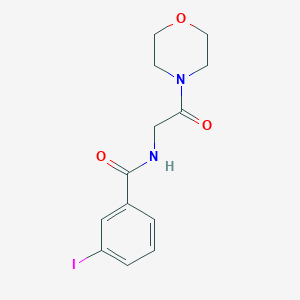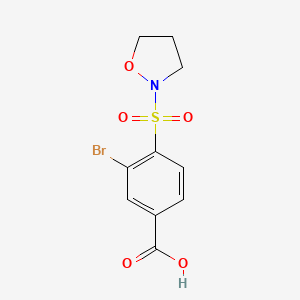
3-(1-Nonyltriazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Nonyltriazol-4-yl)propan-1-ol, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NTB is a triazole-based compound that has been synthesized through various methods and has been found to have potential applications in several fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 3-(1-Nonyltriazol-4-yl)propan-1-ol is not yet fully understood. However, it has been suggested that 3-(1-Nonyltriazol-4-yl)propan-1-ol may exert its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. Further studies are needed to elucidate the precise mechanism of action of 3-(1-Nonyltriazol-4-yl)propan-1-ol.
Biochemical and Physiological Effects:
3-(1-Nonyltriazol-4-yl)propan-1-ol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 3-(1-Nonyltriazol-4-yl)propan-1-ol has been found to have anti-inflammatory effects and may help to reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Nonyltriazol-4-yl)propan-1-ol in laboratory experiments is its versatility. 3-(1-Nonyltriazol-4-yl)propan-1-ol can be easily synthesized and purified, making it a useful tool for researchers in various fields. However, one limitation of using 3-(1-Nonyltriazol-4-yl)propan-1-ol is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(1-Nonyltriazol-4-yl)propan-1-ol. One potential area of study is the development of novel anticancer therapies based on 3-(1-Nonyltriazol-4-yl)propan-1-ol. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(1-Nonyltriazol-4-yl)propan-1-ol and to determine its potential use in other fields, such as materials science and nanotechnology. Finally, the development of new synthesis methods for 3-(1-Nonyltriazol-4-yl)propan-1-ol may help to improve its purity and yield, making it an even more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of 3-(1-Nonyltriazol-4-yl)propan-1-ol involves the reaction of 1-bromo-3-nonylpropane with sodium azide in the presence of copper(I) iodide, which leads to the formation of 3-(1-nonyltriazol-4-yl)propan-1-ol. The purity and yield of 3-(1-Nonyltriazol-4-yl)propan-1-ol can be improved through several purification methods, including column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
3-(1-Nonyltriazol-4-yl)propan-1-ol has been extensively studied for its various applications in scientific research. It has been found to have potential use as a corrosion inhibitor, as well as an antimicrobial agent. Additionally, 3-(1-Nonyltriazol-4-yl)propan-1-ol has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
3-(1-nonyltriazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-2-3-4-5-6-7-8-11-17-13-14(15-16-17)10-9-12-18/h13,18H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGDQFQWMWHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C(N=N1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)



![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
